(2S)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid

Chiral separation Stereochemistry Quality control

(2S)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid (CAS 1214629-91-0), also named ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-L-proline, is a chiral N-sulfonyl amino acid derivative with molecular formula C₁₃H₁₅NO₆S and molecular weight 313.33 g/mol. The compound features an L-proline scaffold N-substituted with a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group, combining a rigid benzodioxane pharmacophore with a defined (2S) stereocenter.

Molecular Formula C13H15NO6S
Molecular Weight 313.33 g/mol
Cat. No. B13191967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid
Molecular FormulaC13H15NO6S
Molecular Weight313.33 g/mol
Structural Identifiers
SMILESC1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)C(=O)O
InChIInChI=1S/C13H15NO6S/c15-13(16)10-2-1-5-14(10)21(17,18)9-3-4-11-12(8-9)20-7-6-19-11/h3-4,8,10H,1-2,5-7H2,(H,15,16)/t10-/m0/s1
InChIKeyDXLMTYLWTFEJHA-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic Acid: A Defined-Stereochemistry Sulfonyl Proline Building Block for Chiral Inhibitor Design


(2S)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid (CAS 1214629-91-0), also named ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-L-proline, is a chiral N-sulfonyl amino acid derivative with molecular formula C₁₃H₁₅NO₆S and molecular weight 313.33 g/mol [1]. The compound features an L-proline scaffold N-substituted with a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group, combining a rigid benzodioxane pharmacophore with a defined (2S) stereocenter [2]. It belongs to the class of sulfonyl pyrrolidine-2-carboxylic acids, which have been investigated as scaffolds for dipeptidyl peptidase IV (DPP-IV) inhibitors [3], carbonic anhydrase inhibitors, and bradykinin receptor antagonists. The compound is supplied at ≥95% purity by multiple vendors including Enamine (EN300-08770, EN300-87604), Santa Cruz Biotechnology (sc-332379), and AKSci (8987CG) .

Why the (2S) Enantiomer of 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic Acid Cannot Be Replaced by the Racemate or Close Analogs


Substituting the defined (2S) enantiomer (CAS 1214629-91-0) with the racemic mixture (CAS 1008191-83-0) introduces an undefined stereocenter that confounds biological interpretation: the racemate has 0 defined atom stereocenters and 1 undefined, while the (2S) form carries 1 defined stereocenter and 0 undefined [1][2]. Published evidence on structurally related proline-derived sulfamates demonstrates chirality-dependent carbonic anhydrase II inhibition, with the (S)-proline sulfamate exhibiting Ki = 0.70 μM versus Ki = 0.77 μM for the (R)-enantiomer, a measurable 9% difference in binding affinity [3]. Similarly, substituting the pyrrolidine ring for a piperidine ring (CAS 461456-17-7) alters ring pucker geometry, conformational flexibility, and the spatial orientation of the carboxylic acid relative to the sulfonyl pharmacophore, fundamentally changing the pharmacophoric presentation . The 4-hydroxyproline analog (CAS 1008664-88-7) introduces an additional hydrogen-bond donor (HBD count increases from 1 to 2) and alters LogP, modifying both target engagement potential and physicochemical behavior [4]. These structural differences preclude generic interchange without re-validation of biological activity.

Quantitative Differentiation Evidence for (2S)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic Acid Versus Closest Analogs


Defined (2S) Stereochemistry Eliminates Enantiomeric Ambiguity Relative to Racemic Mixture

The (2S) enantiomer (CAS 1214629-91-0) carries exactly 1 defined atom stereocenter and 0 undefined stereocenters, whereas the racemic mixture (CAS 1008191-83-0) has 0 defined and 1 undefined atom stereocenters [1][2]. This translates to a binary quality distinction: the (2S) form provides a single, structurally unambiguous molecular entity, while the racemate presents an equimolar mixture of (2S) and (2R) enantiomers with potentially divergent or opposing biological activities. In the broader class of sulfonyl proline derivatives, enantiomer-dependent inhibition of carbonic anhydrase II has been quantitatively demonstrated, with (S)-proline sulfamate showing Ki = 0.70 μM versus Ki = 0.77 μM for the (R)-enantiomer (ΔKi = 0.07 μM, approximately 9% difference) [3].

Chiral separation Stereochemistry Quality control Biological assay reproducibility

Five-Membered Pyrrolidine Ring Provides Distinct Conformational Constraints Compared to Six-Membered Piperidine Analog

The target compound contains a pyrrolidine (5-membered) ring directly N-substituted with the sulfonyl group, whereas the closest ring-expanded analog uses a piperidine (6-membered) ring (CAS 461456-17-7) [1]. This ring-size difference alters the spatial projection of the carboxylic acid group relative to the benzodioxine sulfonyl pharmacophore. In pyrrolidine, the proline-like ring enforces a restricted ϕ dihedral angle and distinct puckering envelope (Cγ-endo or Cγ-exo), while piperidine adopts chair conformations with different vectorial orientation of the carboxylate [2]. Molecular weight increases from 313.33 (pyrrolidine) to 327.35 g/mol (piperidine, C₁₄H₁₇NO₆S), adding one methylene unit that increases lipophilicity and alters the TPSA/LogP balance . In the broader benzodioxine series, (S)-configured 2,3-dihydro-1,4-benzodioxine derivatives at position 6 were found to be superior thrombin inhibitors compared to their (R)-counterparts, demonstrating that both regioisomerism and stereoisomerism at the heterocyclic attachment point critically modulate target engagement [3].

Conformational analysis Ring puckering Pharmacophore geometry Structure-activity relationship

Absence of 4-Hydroxy Group Distinguishes Target from Hydroxyproline Analog in Hydrogen-Bonding Capacity and Polarity

The target compound lacks the 4-hydroxy substituent present in the closest functionalized analog, (2S,4R)-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid (CAS 1008664-88-7) [1][2]. This structural difference manifests in three quantitative physicochemical parameters: Hydrogen Bond Donor (HBD) count differs (1 for target vs. 2 for the 4-hydroxy analog), molecular weight (313.33 vs. 329.33 g/mol; ΔMW = +16.00 Da, corresponding to one oxygen atom), and computed lipophilicity. The ChemBase database reports an Acid pKa of 2.68, LogD(pH 5.5) of -2.11, LogD(pH 7.4) of -2.87, and LogP of 0.64 for the target compound, indicating moderate lipophilicity balanced by the ionizable carboxylic acid [3]. The 4-hydroxy analog would be expected to exhibit increased aqueous solubility (additional H-bond donor/acceptor) at the cost of increased molecular weight and potentially reduced membrane permeability in the absence of active transport. Published work on proline-derived peptidomimetics targeting carbonic anhydrase II and MMP-9 demonstrates that hydroxyl substitution on the pyrrolidine ring can markedly shift isoform selectivity profiles [4].

Hydrogen bonding ADME prediction Physicochemical profiling Fragment-based drug design

Benzodioxine-6-sulfonyl Pharmacophore Confers Distinct Binding Geometry Compared to Simple Benzenesulfonyl-Proline Scaffolds

The benzodioxine-6-sulfonyl moiety in the target compound represents an elaborated aryl sulfonamide fragment that differs fundamentally from simple benzenesulfonyl-L-proline (CAS 64527-22-6). Direct experimental evidence for the benzodioxine-6-sulfonamide fragment (the minimal pharmacophore core) binding to carbonic anhydrase II has been established by surface plasmon resonance (SPR), yielding a Kd of 817 nM (8.17 × 10⁻⁷ M) at pH 7.4, 25 °C [1][2]. This fragment-level binding affinity provides a quantitative benchmark: the benzodioxine-6-sulfonamide engages the CA-II active site zinc ion with sub-micromolar affinity, while the appended L-proline-2-carboxylic acid in the target compound contributes additional binding energy through carboxylate interactions with the enzyme's positively charged rim residues (His64, Asn67, Gln92) as established in CA-II-sulfonamide co-crystal structures [3]. By contrast, N-benzenesulfonyl-L-proline derivatives have been characterized predominantly as bradykinin B₂ receptor antagonists rather than carbonic anhydrase inhibitors, indicating that the benzodioxine ring system redirects target engagement toward zinc-dependent enzymes [4]. The benzodioxine oxygen atoms at positions 1 and 4 can participate in additional hydrogen-bonding interactions not available to simple phenyl sulfonamides, with the 1,4-dioxane ring providing a TPSA contribution that modulates the balance between target affinity and passive permeability.

Carbonic anhydrase inhibition Sulfonamide zinc-binding group Fragment screening Surface plasmon resonance

Computed Ionization State Profiles Indicate pH-Dependent Solubility Advantage Over Piperidine and Simple Sulfonamide Analogs

The target compound possesses a single ionizable carboxylic acid group with a computed Acid pKa of 2.68 [1]. At physiological pH 7.4, the compound is predicted to exist predominantly in its ionized carboxylate form (LogD(pH 7.4) = -2.87), conferring high aqueous solubility that facilitates handling in biochemical assays [1]. At pH 5.5 (late endosomal/lysosomal conditions), the LogD = -2.11, indicating partial ionization and moderate membrane partitioning potential [1]. The computed LogP of 0.64 places this compound in a favorable drug-like lipophilicity range (Rule of 5: LogP < 5). The piperidine analog (CAS 461456-17-7) contains an additional methylene, which is predicted to increase LogP by approximately 0.3-0.5 units and may increase the pKa of the carboxylic acid due to altered through-bond inductive effects from the ring nitrogen . The simple benzodioxine-6-sulfonamide fragment (CAS 90222-81-4, MW 215.23) lacks the carboxylic acid entirely, resulting in a neutral sulfonamide that is un-ionized at physiological pH and consequently exhibits markedly different solubility and protein-binding characteristics [2]. The combination of a low-pKa carboxylic acid with a neutral sulfonamide (rather than a second acidic sulfonamide NH) in the target compound creates a well-defined mono-anionic species at assay-relevant pH, simplifying the interpretation of biochemical and biophysical binding data.

Ionization constant Drug-likeness pH-dependent solubility Biopharmaceutical classification

Benzodioxine Scaffold Imparts Metabolic Stability Advantages Documented Across Multiple Chemotypes

The 2,3-dihydro-1,4-benzodioxine (benzodioxane) scaffold has been independently characterized across multiple medicinal chemistry programs as conferring enhanced metabolic stability relative to unsubstituted phenyl or simple heterocyclic replacements. In the context of dihydrobenzodioxine derivatives developed as HBV capsid protein inhibitors, the benzodioxane core demonstrated stability throughout 1 μs of molecular dynamics simulation when bound to capsid protein hexamers [1]. The 1,4-benzodioxane template has been described as a 'versatile template widely used to design molecules with diverse biological activities' spanning 'past decades in medicinal chemistry to today, involving many drug discovery strategies, not excluding the most advanced ones' . Specifically, the ethylene dioxy bridge blocks metabolic para-hydroxylation at position 7 of the benzodioxine ring, a common Phase I metabolic soft spot for phenyl sulfonamides, while the electron-withdrawing sulfonyl group deactivates the aromatic ring toward oxidative metabolism at positions 5 and 8 [2]. In comparative studies of MAO-A and MAO-B inhibition by sesamol versus benzodioxane derivatives, the benzodioxane series showed distinct isoform selectivity and resistance to oxidative degradation compared to the catechol-like sesamol series, supporting the metabolic robustness of the benzodioxane nucleus [3]. While direct metabolic stability data (e.g., human liver microsome t₁/₂ or intrinsic clearance) for the target compound itself is not available in the published literature, the convergent evidence across multiple benzodioxane chemotypes supports a class-level inference of improved metabolic stability compared to unsubstituted phenyl sulfonamide analogs.

Metabolic stability Cytochrome P450 Oxidative metabolism Lead optimization

Optimal Procurement and Application Scenarios for (2S)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic Acid Based on Verified Evidence


Chiral Fragment Library Enrichment for Zinc-Metalloenzyme Inhibitor Screening (Carbonic Anhydrase, MMPs)

The target compound is optimally deployed as a chirally defined fragment for screening against zinc-dependent metalloenzymes, particularly carbonic anhydrase isoforms and matrix metalloproteinases. The benzodioxine-6-sulfonamide core has a validated Kd of 817 nM against bovine CA-II by SPR [1], establishing sub-micromolar fragment-level engagement of the catalytic zinc ion. The (2S)-L-proline carboxylate provides a defined vector for fragment growing or linking strategies targeting the positively charged rim of the CA active site (His64, Asn67, Gln92), as documented in multiple CA-II-sulfonamide co-crystal structures [2]. The single stereocenter (1 defined, 0 undefined) ensures that any hit expansion SAR is unambiguously attributable to the (S)-configuration, avoiding the interpretive complications of racemic mixtures where the (R)-enantiomer may exhibit divergent activity—as demonstrated by the 9% ΔKi observed between (R)- and (S)-proline sulfamates against CA-II [3]. Recommended procurement at ≥95% purity with certificate of analysis confirming enantiomeric excess.

Structure-Based Design of Selective DPP-IV or Related Proline-Recognizing Serine Protease Inhibitors

The sulfonyl-proline-2-carboxylic acid scaffold is a privileged chemotype for dipeptidyl peptidase IV (DPP-IV) inhibition, as established in patent EP1245568B1 covering sulfonyl amino acid derivatives [1]. The target compound's L-proline core mimics the P2 proline residue of DPP-IV substrates, while the benzodioxine-6-sulfonyl group occupies the S1' or S2' pocket. Although direct IC₅₀ data for the target compound against DPP-IV is not published, a related N-benzenesulfonyl proline derivative showed IC₅₀ = 3,900 nM against human recombinant DPP4, establishing a class-level activity baseline [2]. The benzodioxine moiety's additional hydrogen-bond acceptors (ring oxygens) and larger steric footprint compared to simple benzenesulfonyl provide opportunities for gaining selectivity over closely related DPP family members (DPP8, DPP9, FAP). The defined (2S) stereochemistry matches the natural L-amino acid configuration recognized by DPP-IV's S1 pocket, which is stereospecific for L-proline at the P2 position of substrates.

Physicochemically Optimized Building Block for CNS-Penetrant Probe Synthesis

With a computed LogP of 0.64, TPSA of 93.14 Ų, and XLogP3-AA of 0.9 [1][2], the target compound falls within favorable CNS drug-like space (optimal CNS LogP range: 1-3; TPSA < 90 Ų for passive BBB penetration, though TPSA of 93-102 Ų is borderline). The single hydrogen bond donor (carboxylic acid OH, HBD = 1) and absence of additional polar substituents (no hydroxyl, no additional amine) minimize the desolvation penalty for membrane crossing compared to the 4-hydroxy analog (HBD = 2) [3]. The carboxylic acid can be readily derivatized to ester prodrugs for enhanced CNS penetration, while the benzodioxane scaffold's documented metabolic stability [4] supports sufficient half-life for in vivo CNS target engagement studies. This compound is recommended as a synthetic intermediate for constructing CNS-targeted sulfonamide-based inhibitors where the carboxylic acid serves as a synthetic handle for amide or ester conjugation rather than the terminal pharmacophore.

Negative Control or Comparator Compound for 4-Hydroxyproline Analog SAR Studies

The target compound serves as an essential des-hydroxy comparator for structure-activity relationship studies involving the 4-hydroxyproline analog (CAS 1008664-88-7). The quantitative physicochemical differences—ΔHBD = +1, ΔMW = +16.00 Da, estimated ΔLogD(pH 7.4) ≈ -0.3 to -0.7 units [1]—allow researchers to deconvolute the contribution of the 4-hydroxyl group to target binding affinity versus physicochemical property changes. In proline-derived peptidomimetics evaluated as dual MMP-9/CA-II inhibitors, hydroxyl substitution on the pyrrolidine ring was shown to modulate isoform selectivity [2]. By procuring both the target compound and its 4-hydroxy analog as a matched pair, medicinal chemistry teams can systematically probe whether observed activity differences arise from direct hydrogen-bonding interactions with the target or from indirect effects on ligand conformation (e.g., Cγ-endo vs. Cγ-exo puckering preference influenced by the 4-substituent). The ≥95% purity specification from multiple vendors ensures that SAR conclusions are not confounded by impurities.

Quote Request

Request a Quote for (2S)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.